Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis- (9CI) is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol . This compound belongs to the class of carboxylic acids and is characterized by a cyclopentane ring substituted with a methoxymethyl group at the third position in the cis configuration . It is commonly used in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis- (9CI) typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from cyclopentanone
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired cis configuration.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis- (9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis- (9CI) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis- (9CI) involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis- (9CI) can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Some similar compounds include Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, trans- (9CI) and Cyclopentanecarboxylic acid, 3-methyl-4-methylene-, methyl ester, cis- (9CI).
Uniqueness: The cis configuration of the methoxymethyl group in Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis- (9CI) imparts distinct chemical and biological properties compared to its trans isomer.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis- (9CI) involves the following steps:", "Starting Materials": [ "Cyclopentadiene", "Methanol", "Formaldehyde", "Sulfuric acid", "Sodium hydroxide", "Ethyl acetate", "Sodium bicarbonate", "Magnesium", "Bromoacetic acid" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with formaldehyde and methanol in the presence of sulfuric acid to form 3-(methoxymethyl)cyclopentene.", "Step 2: The product from step 1 is reacted with sodium hydroxide to form the cis and trans isomers of 3-(methoxymethyl)cyclopentane.", "Step 3: The cis isomer is separated and reacted with magnesium in dry ether to form the Grignard reagent.", "Step 4: Bromoacetic acid is added to the Grignard reagent to form 3-(methoxymethyl)cyclopentylmagnesium bromide.", "Step 5: The product from step 4 is reacted with carbon dioxide to form 3-(methoxymethyl)cyclopentanecarboxylic acid.", "Step 6: The product from step 5 is purified using ethyl acetate and sodium bicarbonate." ] } | |
CAS-Nummer |
196492-76-9 |
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.197 |
IUPAC-Name |
(1R,3S)-3-(methoxymethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-11-5-6-2-3-7(4-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7+/m0/s1 |
InChI-Schlüssel |
FVKODGLNWXGSHU-NKWVEPMBSA-N |
SMILES |
COCC1CCC(C1)C(=O)O |
Synonyme |
Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.